molecular formula C19H22N2O3S B2702753 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 954666-43-4

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2702753
CAS No.: 954666-43-4
M. Wt: 358.46
InChI Key: AFELBURHMQWXIJ-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrrolidinone ring, an ethoxyphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with 4-ethoxybenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The final step involves the acylation of the intermediate with thiophene-2-acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, potassium thiocyanate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydroxyl derivatives

    Substitution: Azido derivatives, thiocyanate derivatives

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential activity on central nervous system receptors.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrrolidinone ring can form hydrogen bonds with active site residues. The thiophene ring may contribute to π-π stacking interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
  • N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(furan-2-yl)acetamide
  • N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the ethoxyphenyl and thiophene rings, which confer specific electronic and steric properties. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-24-16-7-5-15(6-8-16)21-13-14(10-19(21)23)12-20-18(22)11-17-4-3-9-25-17/h3-9,14H,2,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFELBURHMQWXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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